molecular formula C6H16NO3P B6269020 diethyl [(methylamino)methyl]phosphonate CAS No. 77225-68-4

diethyl [(methylamino)methyl]phosphonate

Cat. No.: B6269020
CAS No.: 77225-68-4
M. Wt: 181.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(methylamino)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties that make it useful in a range of synthetic and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(methylamino)methyl]phosphonate can be synthesized through several methods, including the Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These reactions typically involve the use of catalysts, microwaves, or ultrasounds to enhance yields and reduce reaction times .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(methylamino)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to yield phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, which have various applications in organic synthesis and industrial processes.

Scientific Research Applications

Chemical Synthesis and Catalysis

Diethyl [(methylamino)methyl]phosphonate serves as a versatile reagent in organic synthesis. Its ability to generate reactive intermediates makes it valuable for various chemical transformations:

  • Synthesis of Organophosphorus Compounds : The compound is utilized in the preparation of other organophosphorus derivatives, which are important in agrochemicals and pharmaceuticals. For instance, it can be involved in the synthesis of glufosinate-ammonium, an herbicide, through a multi-step reaction process involving diethyl phosphite and chloromethane .
  • Catalytic Applications : It can act as a catalyst in reactions that require phosphonate groups, facilitating the formation of carbon-phosphorus bonds. This is particularly useful in creating complex organic molecules for medicinal chemistry .

Flame Retardant Properties

This compound exhibits flame retardant characteristics, making it suitable for incorporation into various materials:

  • Polymer Additive : The compound can be added to polymers to enhance their fire resistance. This application is particularly relevant in the production of polyurethane foams, where it helps mitigate flammability risks .
  • Safety Enhancements : In construction materials and textiles, its use contributes to improved safety standards by reducing the likelihood of ignition and fire spread .

Corrosion Inhibition

Recent studies have explored the use of phosphonate derivatives as corrosion inhibitors:

  • Anti-Corrosion Agents : this compound has shown potential in protecting metals from corrosion, especially when used in acidic environments. Research indicates that its derivatives can effectively inhibit corrosion processes on carbon steel exposed to dilute hydrochloric acid solutions .

There is growing interest in the biological applications of this compound:

  • Pharmacological Research : Some studies suggest that phosphonate compounds may exhibit antimicrobial properties or serve as precursors for biologically active molecules. Their structural similarity to naturally occurring phosphates allows for potential interactions with biological systems, making them candidates for drug development .

Comprehensive Data Table

Application AreaSpecific Use CaseReference
Chemical SynthesisSynthesis of glufosinate-ammonium
CatalysisFormation of carbon-phosphorus bonds
Flame RetardancyAdditive in polyurethane foams
Corrosion InhibitionProtecting carbon steel from corrosion
Biological ActivityPotential antimicrobial properties

Case Studies

  • Synthesis of Glufosinate-Ammonium :
    • A synthetic method involving diethyl phosphite and chloromethane was developed to produce this compound as an intermediate for glufosinate-ammonium synthesis. The process demonstrated high yield and efficiency, showcasing the compound's utility in agrochemical applications .
  • Corrosion Inhibition Study :
    • Experimental studies indicated that this compound derivatives significantly reduced corrosion rates on carbon steel when exposed to acidic environments. The effectiveness was attributed to the formation of protective films on metal surfaces, demonstrating its potential for industrial applications .

Mechanism of Action

The mechanism of action of diethyl [(methylamino)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This property makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(methylamino)methyl]phosphonate stands out due to its unique combination of a phosphonate group and a methylamino group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

77225-68-4

Molecular Formula

C6H16NO3P

Molecular Weight

181.2

Purity

75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.